molecular formula C21H22N2O4S B2710791 4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862738-71-4

4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine

Cat. No. B2710791
CAS RN: 862738-71-4
M. Wt: 398.48
InChI Key: QHCSRUFPZNSOTB-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PTIO, and it is a potent nitric oxide scavenger that has been used to study the role of nitric oxide in various biological processes.

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis, characterization, and evaluation of cytotoxicity of heterocyclic compounds containing a 4-(phenylsulfonyl)phenyl moiety. This research explored the synthesis of three acyclic precursors derived from phenylalanine and the cyclization products, including a 1,3-oxazol-5(4H)-one and a 1,3-oxazole substituted at position 5 with the p-tolyl group. These compounds were characterized using spectral methods (UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS) and elemental analysis. The RP-HPLC method was employed for purity determination, and their toxicological profile was assessed using the Daphnia magna bioassay, highlighting the therapeutic potential of these newly synthesized compounds (Apostol et al., 2019).

Catalytic Properties and Organic Synthesis

Another study highlighted the use of sulfonyl aromatic alcohols, including compounds with similar sulfonyl groups, formed by the electrolysis of bisazo reactive dyes. This process, performed in an alkaline medium with Ni electrodes, speculated the formation of amines due to chemical reactions in the bulk or cathodic reduction. The synthesized compounds' hydrophobicity/lipophilicity and toxicity relationship were examined, contributing to the understanding of sulfonyl group-containing compounds' chemical properties (Elizalde-González et al., 2012).

Potential Biological Applications

Research on the synthesis of oxazole derivatives, including the synthesis of extended oxazoles through reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles, has shown the versatility of the sulfonyl moiety in creating bioactive molecules. These studies offer insights into developing compounds with potential anti-inflammatory properties and the synthesis of complex molecules like Oxaprozin, showcasing the broad applicability of compounds with the sulfonyl group in medicinal chemistry and drug synthesis (Patil & Luzzio, 2016).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-9-11-16(12-10-15)19-23-21(28(24,25)18-7-3-2-4-8-18)20(27-19)22-14-17-6-5-13-26-17/h2-4,7-12,17,22H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSRUFPZNSOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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